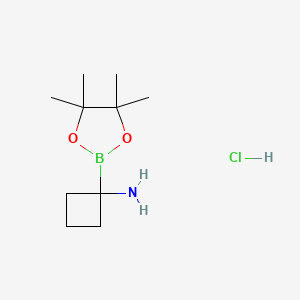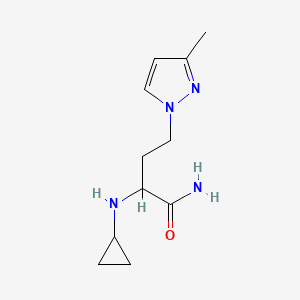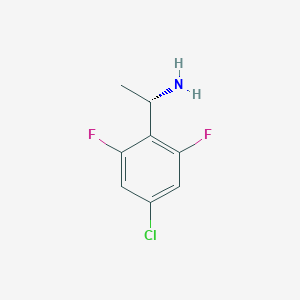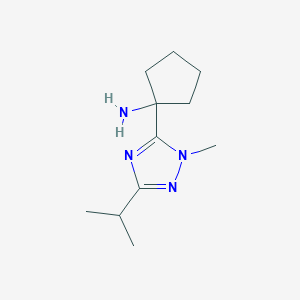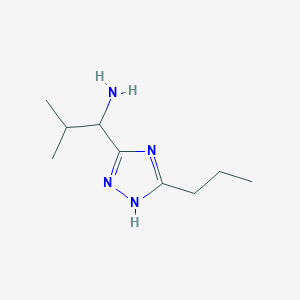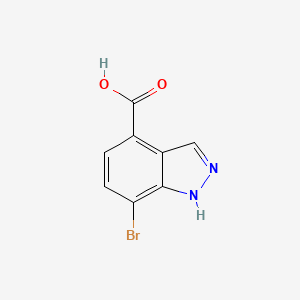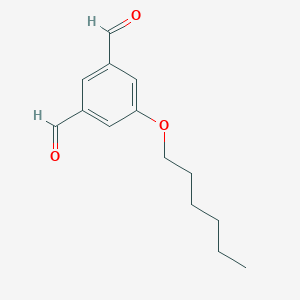
5-(Hexyloxy)isophthalaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Hexyloxy)isophthalaldehyde is an organic compound with the molecular formula C14H18O3 It is a derivative of isophthalaldehyde, where a hexyloxy group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Hexyloxy)isophthalaldehyde typically involves the alkylation of isophthalaldehyde with hexanol. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions often include heating the mixture to reflux temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 5-(Hexyloxy)isophthalaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hexyloxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 5-(Hexyloxy)isophthalic acid.
Reduction: 5-(Hexyloxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Hexyloxy)isophthalaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the formation of Schiff bases and coordination complexes.
Biology: The compound can be used in the development of fluorescent probes for biological imaging due to its ability to form conjugated systems.
Medicine: Research is ongoing into its potential use in drug development, particularly as a precursor for bioactive molecules.
Industry: It is used in the production of polymers and materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 5-(Hexyloxy)isophthalaldehyde largely depends on its chemical reactivity. The aldehyde groups can form Schiff bases with amines, which can then participate in further chemical transformations. The hexyloxy group can influence the compound’s solubility and reactivity, making it a versatile intermediate in organic synthesis.
Molecular Targets and Pathways:
Schiff Base Formation: The aldehyde groups react with primary amines to form imines, which can then undergo further reactions.
Nucleophilic Substitution: The hexyloxy group can be replaced by various nucleophiles, leading to a wide range of derivatives.
Comparison with Similar Compounds
Isophthalaldehyde: The parent compound without the hexyloxy group.
Terephthalaldehyde: An isomer with aldehyde groups in the para position.
Phthalaldehyde: An isomer with aldehyde groups in the ortho position.
Uniqueness: 5-(Hexyloxy)isophthalaldehyde is unique due to the presence of the hexyloxy group, which imparts different solubility and reactivity characteristics compared to its parent compound and other isomers. This makes it particularly useful in applications requiring specific solubility or reactivity profiles.
Properties
Molecular Formula |
C14H18O3 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
5-hexoxybenzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C14H18O3/c1-2-3-4-5-6-17-14-8-12(10-15)7-13(9-14)11-16/h7-11H,2-6H2,1H3 |
InChI Key |
DHKNGYQIUBIIKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC(=CC(=C1)C=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


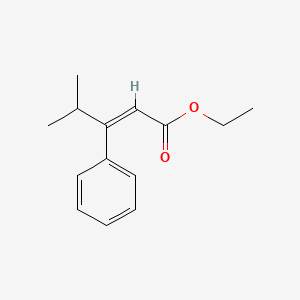
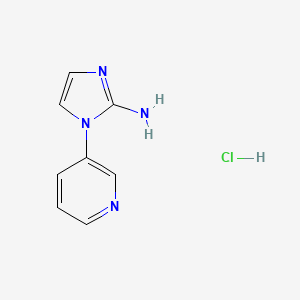
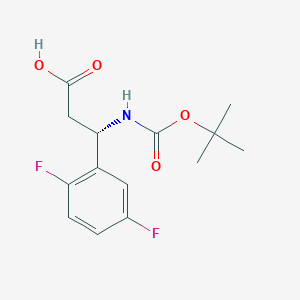
![3-((1h-Benzo[d]imidazol-2-yl)thio)propanal](/img/structure/B13638123.png)
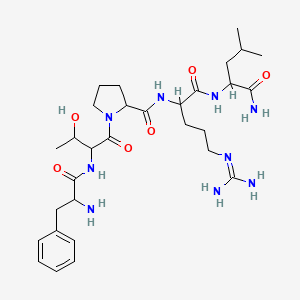
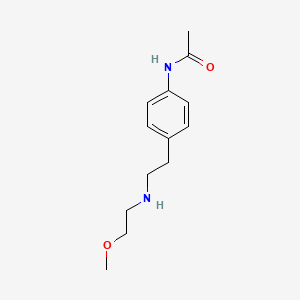
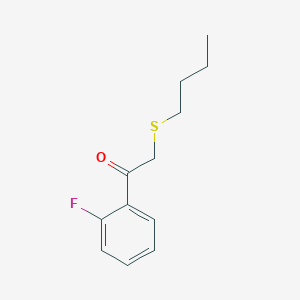
![(1R)-1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]ethan-1-ol](/img/structure/B13638136.png)
